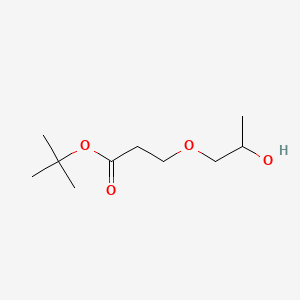
Tert-butyl 3-(2-hydroxypropoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(2-hydroxypropoxy)propanoate is an organic compound with the molecular formula C11H22O5. It is a derivative of propanoic acid and is characterized by the presence of a tert-butyl ester group and a hydroxypropoxy substituent. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tert-butyl 3-(2-hydroxypropoxy)propanoate can be synthesized through the reaction of tert-butyl acrylate with ethylene glycol in the presence of a base such as sodium metal. The reaction is typically carried out in anhydrous tetrahydrofuran (THF) at room temperature. The reaction mixture is stirred for several hours, followed by quenching with water and extraction with ethyl acetate. The organic layer is then separated, washed with brine, and dried over sodium sulfate. The final product is obtained by purification through silica gel column chromatography .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-(2-hydroxypropoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or amines depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl 3-(2-hydroxypropoxy)propanoate has several applications in scientific research:
Chemistry: Used as a reactant in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential therapeutic applications due to its ability to modify drug molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(2-hydroxypropoxy)propanoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The hydroxy group can form hydrogen bonds and undergo nucleophilic attacks, while the ester group can be hydrolyzed or reduced. These reactions enable the compound to interact with different molecular targets and pathways, making it useful in diverse applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 3-(2-hydroxyethoxy)propanoate: Similar structure but with an ethoxy group instead of a propoxy group.
Tert-butyl 3-hydroxypropionate: Lacks the hydroxypropoxy substituent and has a simpler structure.
Uniqueness
Tert-butyl 3-(2-hydroxypropoxy)propanoate is unique due to the presence of both a tert-butyl ester group and a hydroxypropoxy substituent. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis and applications.
Propriétés
Formule moléculaire |
C10H20O4 |
|---|---|
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
tert-butyl 3-(2-hydroxypropoxy)propanoate |
InChI |
InChI=1S/C10H20O4/c1-8(11)7-13-6-5-9(12)14-10(2,3)4/h8,11H,5-7H2,1-4H3 |
Clé InChI |
AAHIDZHMOWSBDC-UHFFFAOYSA-N |
SMILES canonique |
CC(COCCC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




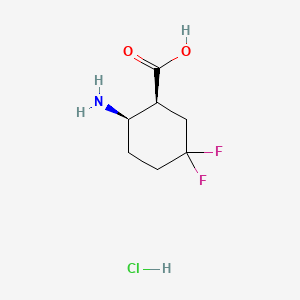
![(1S)-9-methoxy-5,13,13-trimethyl-10-propan-2-yl-12-oxatetracyclo[6.5.2.04,15.011,14]pentadeca-4,6,8(15),9,11(14)-pentaene](/img/structure/B14021498.png)
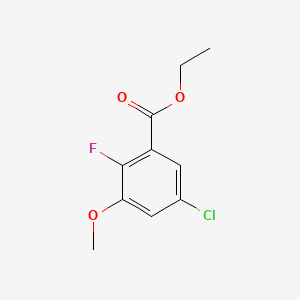
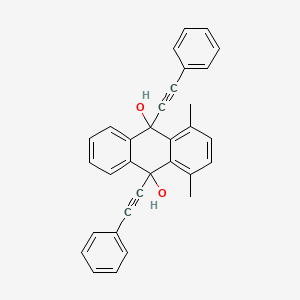
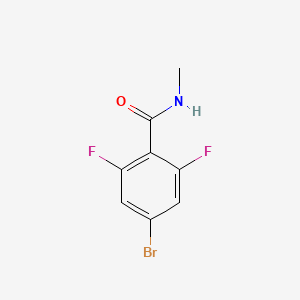
![6-Ethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14021526.png)
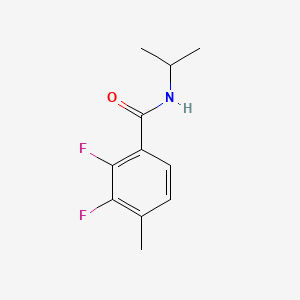
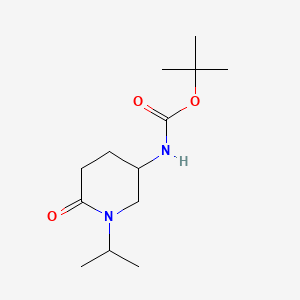
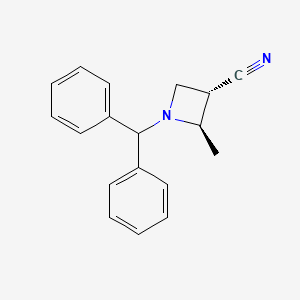

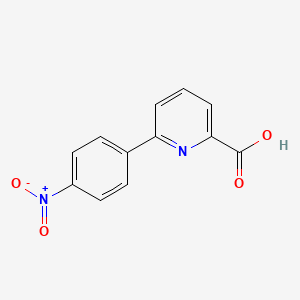
![9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-2-methoxy-4-methyl-](/img/structure/B14021557.png)
